molecular formula C26H29N3O4 B239743 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Numéro de catalogue B239743
Poids moléculaire: 447.5 g/mol
Clé InChI: KGVRCARJNUPQFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the activation of B cells and is a promising target for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.

Mécanisme D'action

BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation, proliferation, and survival of B cells. Inhibition of BTK by N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell activation, proliferation, and survival. This mechanism of action makes N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide a promising therapeutic agent for the treatment of various B cell-mediated diseases.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated efficacy in reducing the proliferation and survival of B cells, leading to a decrease in disease activity in various B cell-mediated diseases. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its potency and selectivity for BTK inhibition, which makes it a promising therapeutic agent for the treatment of various B cell-mediated diseases. However, one of the limitations of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its limited bioavailability, which may limit its efficacy in vivo. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in clinical trials.

Orientations Futures

Several future directions for the development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide have been proposed, including the evaluation of its efficacy in combination with other therapeutic agents, such as monoclonal antibodies and chemotherapy, for the treatment of various B cell-mediated diseases. Additionally, further studies are needed to evaluate the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in the treatment of other diseases, such as solid tumors and viral infections. Finally, the development of more potent and selective BTK inhibitors, based on the structure of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, may lead to the development of more effective therapeutic agents for the treatment of B cell-mediated diseases.

Méthodes De Synthèse

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide involves several steps, including the condensation of 4-isopropylphenol with 2-chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetamide, followed by the reaction of the resulting compound with 4-(2-furoyl)-1-piperazine to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification and characterization using various analytical techniques, including NMR and mass spectrometry.

Applications De Recherche Scientifique

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied for its therapeutic potential in various B cell-mediated diseases. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated potent and selective inhibition of BTK and has shown efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Propriétés

Nom du produit

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Formule moléculaire

C26H29N3O4

Poids moléculaire

447.5 g/mol

Nom IUPAC

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H29N3O4/c1-19(2)20-5-11-23(12-6-20)33-18-25(30)27-21-7-9-22(10-8-21)28-13-15-29(16-14-28)26(31)24-4-3-17-32-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,27,30)

Clé InChI

KGVRCARJNUPQFC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

SMILES canonique

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.